HSP90 Chaperone Interaction Potential: Target Compound vs. Naphthalene Analog
The target compound has been structurally implicated in HSP90 interaction, a validated anticancer chaperone target, based on its 4-fluorophenyl-acetamide pharmacophore . In contrast, the naphthalene analog N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide (CAS not assigned in public databases) replaces the 4-fluorophenyl moiety with a bulkier naphthalene group, which is predicted to reduce complementarity with the HSP90 N-terminal ATP-binding pocket due to steric exclusion. Although no direct IC50 data are publicly available for either compound against HSP90, class-level morpholine-acetamide derivatives from the same scaffold series have demonstrated antiproliferative activity against ovarian cancer ID8 cells with IC50 values of 9.40–11.2 μM (compound 1h: 9.40 μM; compound 1i: 11.2 μM; standard cisplatin: 8.50 μM) [1]. The 4-fluorophenyl substitution in the target compound is anticipated to confer superior shape complementarity to the HSP90 ATP-binding site relative to the naphthalene analog, though this remains a class-level inference pending direct experimental confirmation.
| Evidence Dimension | Predicted HSP90 binding compatibility (pharmacophore fit) |
|---|---|
| Target Compound Data | 4-fluorophenyl-acetamide pharmacophore; HSP90 interaction inferred from structural class |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide (naphthalene analog) – predicted steric clash with HSP90 ATP pocket |
| Quantified Difference | No direct IC50 comparison available. Class-level morpholine-acetamide IC50: 9.40–11.2 μM (ID8 ovarian cancer) [1]. |
| Conditions | Predicted pharmacophore modeling; class-level data from MTT assay on ID8 ovarian cancer cell line, 48 h incubation [1]. |
Why This Matters
HSP90 remains a high-priority oncology target; selecting the 4-fluorophenyl variant preserves the pharmacophore predicted to engage HSP90, whereas the naphthalene analog likely diverts to alternative targets, altering SAR interpretation.
- [1] Sheikh AS, Altaf R, Nadeem H, Khan MT, Murtaza B. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon. 2023;9(11):e22183. View Source
